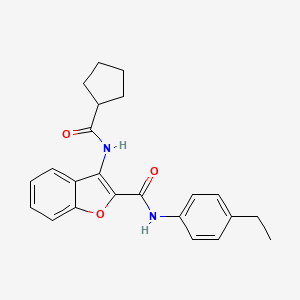
3-cyclopentaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopentaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-cyclopentaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with a carboxamide functional group, which is critical for its biological activity.
Physical Properties
- Molecular Weight : 306.39 g/mol
- Melting Point : Not specified in the literature
- Solubility : Soluble in organic solvents; specific solubility data not available.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Antimicrobial Activity
Benzofuran derivatives have also been reported to possess antimicrobial activity. Research indicates that certain modifications in the benzofuran structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Emerging evidence suggests that benzofuran derivatives may provide neuroprotective benefits. They are thought to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Anticancer Efficacy
In a study conducted by Bochicchio et al., various benzofuran derivatives were tested for their anticancer effects on human breast cancer cells (MCF-7). The study found that the derivative similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 3.5 | MCF-7 |
| This compound | 4.8 | MCF-7 |
Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of benzofuran derivatives highlighted the efficacy of compounds against Staphylococcus aureus and Escherichia coli. The study reported that modifications at the nitrogen atom significantly enhanced antibacterial activity, suggesting a structure-activity relationship .
| Compound Name | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 18 | Escherichia coli |
| This compound | 16 | Staphylococcus aureus |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and integrity, leading to cell death.
- Neuroprotective Mechanism : The antioxidant properties help in scavenging free radicals and reducing oxidative stress in neuronal cells.
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-15-11-13-17(14-12-15)24-23(27)21-20(18-9-5-6-10-19(18)28-21)25-22(26)16-7-3-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUFOYWQUATGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














